N-Acetyltyramine Glucuronide
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Overview
Description
N-Acetyltyramine Glucuronide is a metabolite derived from the neurotransmitter tyramine. This compound is found in the urine of infected individuals and has been studied for its diagnostic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyltyramine Glucuronide typically involves the acetylation of tyramine followed by glucuronidation. The acetylation process can be carried out using acetic anhydride in the presence of a base such as pyridine . The glucuronidation step involves the reaction of the acetylated tyramine with uridine diphosphate glucuronic acid (UDPGA) in the presence of glucuronosyltransferase enzymes .
Industrial Production Methods
This may involve the use of bioreactors for the enzymatic glucuronidation step to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Acetyltyramine Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl group, using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, potentially leading to the removal of the acetyl group.
Substitution: Substituted derivatives where the acetyl group is replaced by other functional groups.
Scientific Research Applications
N-Acetyltyramine Glucuronide has several scientific research applications:
Chemistry: Used as a standard in mass spectrometry for the identification and quantification of metabolites.
Biology: Studied as a biomarker for Onchocerca volvulus infection, aiding in the diagnosis of onchocerciasis.
Industry: Utilized in the development of diagnostic tools for neglected tropical diseases.
Mechanism of Action
The mechanism of action of N-Acetyltyramine Glucuronide involves its role as a metabolite of tyramine. Tyramine is acetylated to form N-Acetyltyramine, which is then glucuronidated to form this compound. This compound is excreted in the urine and serves as a biomarker for Onchocerca volvulus infection. The molecular targets and pathways involved include the enzymes responsible for acetylation and glucuronidation .
Comparison with Similar Compounds
Similar Compounds
N-Acetyltyramine: The precursor to N-Acetyltyramine Glucuronide, formed by the acetylation of tyramine.
Tyramine: A naturally occurring monoamine compound and trace amine derived from the amino acid tyrosine.
N-Acetyltyrosine: Another acetylated derivative of an amino acid, used in total parenteral nutrition.
Uniqueness
This compound is unique due to its specific role as a biomarker for Onchocerca volvulus infection. Unlike its precursors and similar compounds, it is specifically used in the diagnosis of onchocerciasis and has been studied extensively for this purpose .
Properties
Molecular Formula |
C16H21NO8 |
---|---|
Molecular Weight |
355.34 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-(2-acetamidoethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H21NO8/c1-8(18)17-7-6-9-2-4-10(5-3-9)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h2-5,11-14,16,19-21H,6-7H2,1H3,(H,17,18)(H,22,23)/t11-,12-,13+,14-,16+/m0/s1 |
InChI Key |
DDAQSNRNVPNZJX-JHZZJYKESA-N |
Isomeric SMILES |
CC(=O)NCCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
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